REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)([OH:3])=O.ClC(OCC)=O.C(N(CC)CC)C.[NH2:27][C:28]([CH3:32])([CH3:31])[CH2:29]O.S(Cl)(Cl)=O>CC(C)=O.O>[CH3:29][C:28]1([CH3:32])[CH2:31][O:3][C:1]([C:4]2[CH:5]=[C:6]3[C:11](=[CH:12][CH:13]=2)[C:9](=[O:10])[O:8][CH2:7]3)=[N:27]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=C2COC(=O)C2=CC1
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Name
|
|
Quantity
|
1.18 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
1.56 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
CUSTOM
|
Details
|
below −10° C
|
Type
|
CUSTOM
|
Details
|
is brought to −10° C.
|
Type
|
CUSTOM
|
Details
|
to rise to 15-20° C.
|
Type
|
CUSTOM
|
Details
|
To the mixture thus obtained
|
Type
|
TEMPERATURE
|
Details
|
cooled to −5° C.
|
Type
|
WAIT
|
Details
|
to rise to about 20° C. and after 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a residue, which
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated again
|
Type
|
ADDITION
|
Details
|
a further amount of water (10 ml) is added to the residue
|
Type
|
ADDITION
|
Details
|
the pH is made basic by addition of 25% ammonia
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 5° C
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC1(N=C(OC1)C=1C=C2COC(C2=CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |